
(2-hydroxy-8-methyl-3-quinolinyl)methyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound "(2-hydroxy-8-methyl-3-quinolinyl)methyl propionate" is a specific quinoline derivative, a class of compounds known for their diverse chemical properties and applications in various fields including chemistry and material science. Quinoline derivatives are of significant interest due to their fluorescence, biological activities, and use in complex synthesis.
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex organic reactions. For example, the synthesis of similar quinoline compounds involves reactions such as the Pummerer reaction, Wittig olefination, and Heck-Matsuda arylation, demonstrating the complexity of synthesizing such compounds (Toda et al., 2000).
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of quinoline derivatives. For instance, the structure of methyl 2-hydroxyimino-3-phenyl-propionate, a related compound, was confirmed through X-ray crystallography, showcasing the compound's monoclinic class and specific cell parameters (Xiao-liu Li et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including ester hydrolysis, which is significant in the phase I metabolism of synthetic cannabinoid receptor agonists based on quinoline structures. Such processes demonstrate the reactive nature of these compounds and their potential transformation in biological systems (Matthias J Richter et al., 2022).
Physical Properties Analysis
Quinoline derivatives' physical properties, such as luminescence, are of particular interest. For example, 2-[2-(9-anthryl)vinyl]quinolin-8-ol and its derivatives have been studied for their luminescent properties, with certain compounds exhibiting significant quantum yields, highlighting the potential for these materials in optoelectronic applications (O. Serdyuk et al., 2012).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their reactivity and interaction with other compounds, play a crucial role in their application. The study of their complexation with metals, for instance, reveals their potential in forming coordination compounds with interesting chemical behaviors (C. Kitamura et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-12(16)18-8-11-7-10-6-4-5-9(2)13(10)15-14(11)17/h4-7H,3,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEWGRPOETTYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=CC2=CC=CC(=C2NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


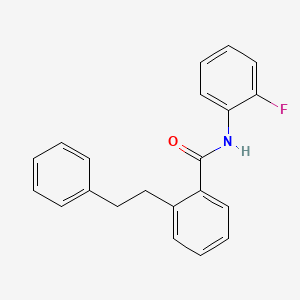
![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5534921.png)
![2-isopropyl-9-[(3-methylquinoxalin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534935.png)
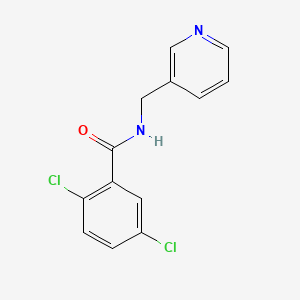
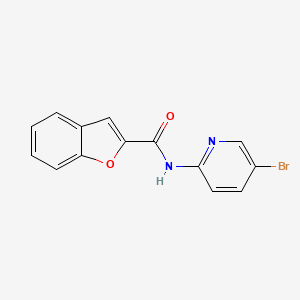
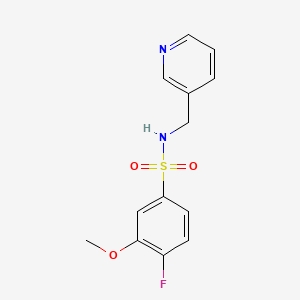
![2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5534968.png)
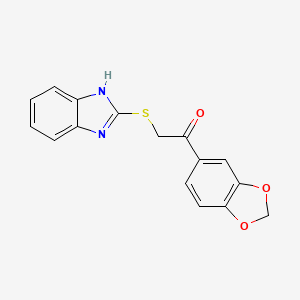
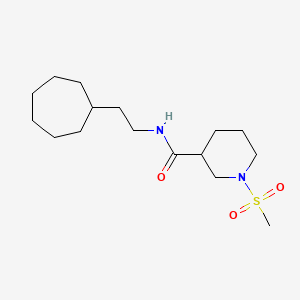
![5-{[2-(dimethylamino)ethyl]amino}-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5534986.png)
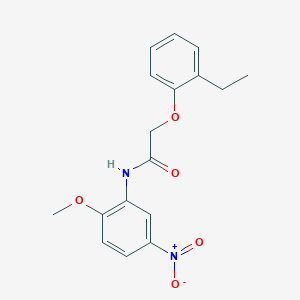
![3-[2-(ethylamino)phenyl]-2(1H)-quinoxalinone](/img/structure/B5535003.png)
![6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5535010.png)